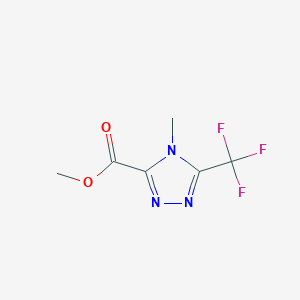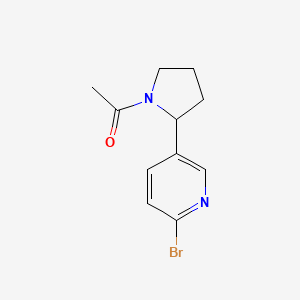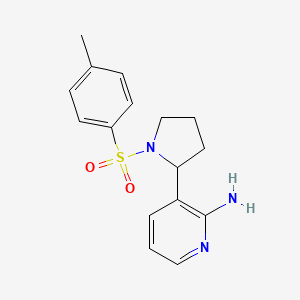![molecular formula C9H9NOS B11801317 (3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
(3-Aminobenzo[b]thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzo[b]thiophen-2-yl)methanol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an amino group at the 3-position and a hydroxymethyl group at the 2-position of the benzothiophene ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[b]thiophen-2-yl)methanol can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (3-Aminobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
(3-Aminobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in disrupting actin polymerization.
Mechanism of Action
The mechanism of action of (3-Aminobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell proliferation and metastasis .
Comparison with Similar Compounds
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: (3-Aminobenzo[b]thiophen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it exhibits higher antibacterial activity and antioxidant capacity . Its unique structure also makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5,10H2 |
InChI Key |
ZSWZLHDCTKSFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















